molecular formula C20H22O6 B161446 Epipinoresinol CAS No. 24404-50-0

Epipinoresinol

Cat. No. B161446
CAS RN: 24404-50-0
M. Wt: 358.4 g/mol
InChI Key: HGXBRUKMWQGOIE-WZBLMQSHSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules often involves strategic planning and execution of chemical reactions that can lead to unexpected results. For instance, the synthesis of 2-epi-amphidinolide E demonstrated a highly selective C(2) stereochemical inversion during the esterification process, which was an unexpected outcome of the modified Yamaguchi esterification . Similarly, the synthesis of the phytotoxic natural product epipyriculol was achieved in 17 steps starting from methyl l-tartrate, showcasing the intricate steps required to assemble complex natural products .

Molecular Structure Analysis

The molecular structure of compounds can be elucidated using techniques such as single-crystal diffraction methods. The crystal structure of the diacetate of (+)-epipinoresinol was determined, revealing that it crystallizes in the monoclinic space group P21. The study provided detailed measurements of bond distances and angles, which are crucial for understanding the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

Chemical reactions are central to the transformation of molecules into desired products. The optimized conversion of lignans pino

Scientific Research Applications

Overview of Epipinoresinol

Epipinoresinol is a bioactive compound found in various plants and has been the subject of scientific research due to its potential therapeutic applications. It is a type of lignan, a group of compounds known for their presence in the plant kingdom and their diverse biological activities.

Therapeutic Potential in Cancer Treatment

The research on epipinoresinol has revealed its potential in cancer therapy. A study by Elhady et al. (2022) highlighted the presence of epipinoresinol in the ethyl acetate fraction of Thonningia sanguinea, demonstrating its potential as an adjuvant therapy in cancer treatments. The study utilized gas chromatography combined with tandem mass spectrometry (GC-MS/MS) to quantify epipinoresinol and other compounds, revealing their binding interactions with the epidermal growth factor receptor (EGFR), a key player in many cancer pathways (Elhady et al., 2022).

Role in Viral Inhibition

Another interesting application of epipinoresinol is in the field of virology. In a study conducted by Moharana et al. (2022), the efficacy of epipinoresinol in inhibiting Hepatitis A virus (HAV) was explored. The study employed molecular docking and dynamics simulation to show that epipinoresinol, along with other phytochemicals, has a significant capability to bind with hepatitis A virus protein, indicating its potential as a therapeutic agent against HAV (Moharana et al., 2022).

Future Directions

Epipinoresinol has been found in the ethyl acetate fraction of Thonningia sanguinea, and it is recommended for future nanoformulation studies of cancer treatments .

properties

IUPAC Name

4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXBRUKMWQGOIE-WZBLMQSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epipinoresinol

CAS RN

18779-41-4, 24404-50-0
Record name Phenol, 4,4′-[(1R,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxy-, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18779-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Epipinoresinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24404-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epipinoresinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024404500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPIPINORESINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YKG9JJC1S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
707
Citations
E Ono, J Murata, H Toyonaga… - Plant and Cell …, 2018 - academic.oup.com
… CYP81Q3 for (+)-epipinoresinol by supplying yeast cells co-expressing CYP81Q3 and CPR1 with equimolar amounts of (+)-pinoresinol and (+)-epipinoresinol. There was a negligible …
Number of citations: 14 academic.oup.com
A Sólyomváry, Á Alberti, A Darcsi, R Könye… - … of Chromatography B, 2017 - Elsevier
High amount of the valuable lignan pinoresinol (PR) was determined in Carduus nutans fruit (7.8 mg/g) for the first time. A preparative separation method using two consecutive, …
Number of citations: 9 www.sciencedirect.com
S NISHIBE, H TSUKAMOTO… - Chemical and …, 1984 - jstage.jst.go.jp
The effects of O-methylation and O-glucosylation on the carbon-13 nuclear magnetic resonance chemical shifts of matairesinol (1),(+)-pinoresinol (6) and (+)-epipinoresinol (11) are …
Number of citations: 83 www.jstage.jst.go.jp
M Chiba, S Hisada, S Nishibe, H Thieme - Phytochemistry, 1980 - cabdirect.org
13C NMR analysis of symplocosin and (+)-epipinoresinol glucoside. … 13C NMR analysis of symplocosin and (+)-epipinoresinol glucoside. … Abstract : The structures are described …
Number of citations: 79 www.cabdirect.org
SS Elhady, EA Ibrahim, MS Goda, MS Nafie, H Samir… - Molecules, 2022 - mdpi.com
Medicinal plants are widely used in folk medicine to treat various diseases. Thonningia sanguinea Vahl is widespread in African traditional medicine, and exhibits antioxidant, …
Number of citations: 4 www.mdpi.com
K Lundquist, R Stomberg - Journal of crystallographic and spectroscopic …, 1989 - Springer
The crystal structure of the diacetate of (+)-epipinoresinol, C 24 H 26 O 8 , has been determined by single-crystal diffraction methods. The compound crystallizes in the monoclinic space …
Number of citations: 1 link.springer.com
MMA Rahman, PM Dewick, DE Jackson, JA Lucas - Phytochemistry, 1990 - Elsevier
… The 1 H NOE difference spectra recorded for phillygenin and epipinoresinol necessitate the reversal of earlier chemical shift assignments for axial and equatorial protons on C-9 of …
Number of citations: 238 www.sciencedirect.com
H Guo, AH Liu, L Li, DA Guo - Journal of pharmaceutical and biomedical …, 2007 - Elsevier
… -4′-O-glucoside, suspensaside A, rutin, phillyrin, (+)-pinoresinol, (+)-epipinoresinol and phillygenin. … -4′-O-glucoside, suspensaside A, phillyrin, (+)-pinoresinol, (+)-epipinoresinol and …
Number of citations: 88 www.sciencedirect.com
S WANG - Chinese Traditional and Herbal Drugs, 2015 - pesquisa.bvsalud.org
… Epipinoresinol dose-dependently inhibited the enhanced … Treatment with epipinoresinol significantly enhanced the … RT-PCR showed that epipinoresinol significantly increased …
Number of citations: 0 pesquisa.bvsalud.org
MMA Rahman, PM Dewick, DE Jackson, JA Lucas - Phytochemistry, 1990 - Elsevier
… epipinoresinol. Although matairesinol was incorporated into arctigenin, and epipinoresinol … the other was observed, particularly from epipinoresinol into arctigenin. This may indicate a …
Number of citations: 63 www.sciencedirect.com

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